Galicaftor
CAS No.: 1918143-53-9
Cat. No.: VC0516720
Molecular Formula: C28H21F4NO7
Molecular Weight: 559.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1918143-53-9 |
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Molecular Formula | C28H21F4NO7 |
Molecular Weight | 559.5 g/mol |
IUPAC Name | 4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid |
Standard InChI | InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m1/s1 |
Standard InChI Key | QVDYQHXNAQHIKH-TZIWHRDSSA-N |
Isomeric SMILES | C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@@H]4C[C@@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O |
SMILES | C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O |
Canonical SMILES | C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Galicaftor belongs to several chemical classes including amides, antifibrotics, benzoic acids, chromans, cyclopropanes, dioxolanes, and fluorinated hydrocarbons . The compound shares structural similarities with other CFTR correctors including lumacaftor and tezacaftor, specifically containing a 2-phenyl substituted chromane analogue, though it has demonstrated enhanced potency in vitro compared to these earlier compounds .
Table 1: Chemical Properties of Galicaftor
Mechanism of Action
Galicaftor functions as a CFTR corrector, specifically targeting the processing defects associated with the F508del mutation . This mutation, the most prevalent genetic defect in CF patients, leads to misfolding of the CFTR protein during synthesis .
CFTR is a complex protein consisting of two transmembrane domains (TMD1 and TMD2), two nucleotide-binding domains (NBD1 and NBD2), and a regulatory domain . The F508del mutation primarily affects the folding of NBD1 and disrupts critical interactions between this domain and other parts of the protein, resulting in retention of the protein in the endoplasmic reticulum and subsequent degradation .
As a pharmacological chaperone, galicaftor assists in the CFTR folding process, helping the mutated protein achieve a more stable conformation that can escape degradation and reach the cell membrane where it can function as an ion channel . While small-molecule correctors like galicaftor share a similar goal, they may act through distinct mechanisms of action, targeting different interfaces or domains of the CFTR protein .
Clinical Development
Galicaftor has undergone several clinical trials, both as monotherapy and in combination with other CFTR modulators. The development strategy has focused on evaluating its efficacy in patients with different genotypes of the F508del mutation.
Table 2: Clinical Trials of Galicaftor
The most recent and comprehensive trial (M19-771) examined galicaftor in combination with navocaftor and ABBV-119 . This study included multiple cohorts:
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Cohort 1: Homozygous F508del patients receiving galicaftor/navocaftor dual combination for 28 days followed by galicaftor/navocaftor/ABBV-119 triple combination for 28 days
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Cohort 2: Heterozygous F508del patients with a minimal function mutation receiving either galicaftor/navocaftor/ABBV-119 triple combination or placebo for 28 days
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Cohort 3: Patients receiving galicaftor/navocaftor/ABBV-576 combination therapy
For the M19-771 trial, the primary endpoint was the absolute change from baseline through Day 29 in percent predicted forced expiratory volume in 1 second (ppFEV1) for Cohorts 1 and 2, and in sweat chloride (SwCl) for Cohort 3 . Secondary endpoints included:
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Absolute change from baseline in sweat chloride
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Absolute change from baseline in forced vital capacity (FVC)
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Absolute change from baseline in forced expiratory flow at mid-lung capacity (FEF25-75)
Combination Therapies
A significant focus of galicaftor's development has been its use in combination with other CFTR modulators. This approach aims to target multiple aspects of CFTR dysfunction simultaneously.
Triple Combination Therapy
The most advanced clinical development has been with the triple combination of:
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Galicaftor (C1 corrector): Assists with protein folding
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Navocaftor: Another CFTR modulator
The scientific rationale for triple combination therapy is that different modulators address distinct aspects of CFTR dysfunction:
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C1 correctors (like galicaftor) primarily assist with initial protein folding
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C2 correctors (like GLPG-2737) stabilize other protein-protein interactions
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Potentiators (like GLPG-2451) enhance the channel opening function of CFTR that reaches the cell surface
Other Combinations
Other combinations being investigated include:
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Galicaftor with GLPG-2737 (C2 corrector)
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Galicaftor with GLPG-2451 (potentiator)
These combinations are designed to collectively increase the activity of mutated CFTR proteins through complementary mechanisms of action .
Current Development Status
The development journey of galicaftor has undergone several changes in recent years. Originally developed by Galapagos NV in collaboration with the Cystic Fibrosis Foundation Therapeutics, the compound was later advanced by AbbVie .
Table 4: Development Timeline of Galicaftor
As of the most recent information (July 2024), Sionna Therapeutics has acquired the rights to galicaftor from AbbVie . This transfer suggests a renewed interest in developing this compound, potentially with different combination approaches or for specific CF patient subpopulations.
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